1-(4-Chloro-3-fluorophenyl)ethanamine

pKa amine basicity salt formation

1-(4-Chloro-3-fluorophenyl)ethanamine (CAS 787633‑87‑8) is a chiral α‑methylbenzylamine derivative that carries both a para‑chloro and a meta‑fluoro substituent on the phenyl ring. With a molecular formula of C₈H₉ClFN and a molecular weight of 173.62 g mol⁻¹, it is supplied as the racemic free base (purity ≥95 %) and is also available as single (R)‑ and (S)‑enantiomer hydrochloride salts.

Molecular Formula C8H9ClFN
Molecular Weight 173.62
CAS No. 787633-87-8
Cat. No. B2375498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-fluorophenyl)ethanamine
CAS787633-87-8
Molecular FormulaC8H9ClFN
Molecular Weight173.62
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)Cl)F)N
InChIInChI=1S/C8H9ClFN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3
InChIKeySRVZZCBLNXFARS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloro-3-fluorophenyl)ethanamine (CAS 787633-87-8): A Dual-Halogenated Chiral Amine Building Block for Pharmaceutical Synthesis and Impurity Profiling


1-(4-Chloro-3-fluorophenyl)ethanamine (CAS 787633‑87‑8) is a chiral α‑methylbenzylamine derivative that carries both a para‑chloro and a meta‑fluoro substituent on the phenyl ring . With a molecular formula of C₈H₉ClFN and a molecular weight of 173.62 g mol⁻¹, it is supplied as the racemic free base (purity ≥95 %) and is also available as single (R)‑ and (S)‑enantiomer hydrochloride salts. The compound is employed primarily as a versatile intermediate in the synthesis of bioactive molecules and as a starting material for the preparation of pharmaceutical impurity reference standards .

Why 1-(4-Chloro-3-fluorophenyl)ethanamine Cannot Be Replaced by Mono-Halogenated or Regioisomeric Analogs in Multi‑Step Syntheses


The specific 4‑chloro‑3‑fluoro substitution pattern imparts a unique electronic and lipophilic profile that cannot be replicated by simple mono‑halogenated phenethylamines such as 4‑chlorophenethylamine or 3‑fluorophenethylamine. The dual halogenation reduces the amine basicity (predicted pKa = 8.50) relative to all major mono‑substituted analogs (pKa range 8.72–8.98) while achieving an intermediate lipophilicity (LogP ≈ 2.26) that balances solubility and membrane permeability . These physicochemical differences translate into distinct reactivity in amide coupling, reductive amination, and salt‑formation steps during multi‑step syntheses, making direct substitution of the 4‑Cl‑3‑F pattern with a mono‑halogenated or regioisomeric analog chemically non‑equivalent .

Quantitative Differentiation Evidence for 1-(4-Chloro-3-fluorophenyl)ethanamine vs. Closest Mono‑Halogenated Analogs


Reduced Amine Basicity: pKa of 1-(4-Chloro-3-fluorophenyl)ethanamine is 0.22–0.48 Units Lower Than All Common Mono‑Halogenated Analogs

The predicted pKa of 1-(4-chloro-3-fluorophenyl)ethanamine is 8.50 ± 0.10 , which is 0.22–0.48 units lower than the four most common mono‑halogenated α‑methylbenzylamine analogs: 1-(4-chlorophenyl)ethanamine (pKa = 8.82 ± 0.10) , 1-(3-fluorophenyl)ethanamine (pKa = 8.72 ± 0.10) , 1-(4-fluorophenyl)ethanamine (pKa = 8.98 ± 0.10) , and 1-(3-chlorophenyl)ethanamine (pKa = 8.73 ± 0.10) .

pKa amine basicity salt formation reactivity

Balanced Lipophilicity: LogP of 1-(4-Chloro-3-fluorophenyl)ethanamine Falls Between the 4‑Cl and 3‑F Mono‑Substituted Analogs

The experimental LogP of 1-(4-chloro-3-fluorophenyl)ethanamine is 2.26 , which is intermediate between the more lipophilic 1-(4-chlorophenyl)ethanamine (LogP = 3.06) and the more hydrophilic 1-(3-fluorophenyl)ethanamine (LogP = 1.55) .

LogP lipophilicity drug‑likeness permeability

Dual Enantiomer Availability: Both (R) and (S) Forms Obtainable at ≥97 % Purity with Batch‑Specific QC Documentation

The racemic mixture is supplied at 98 % purity . The (S)-enantiomer (CAS 1114559‑11‑3) is offered at 98 % purity with batch‑specific NMR, HPLC, and GC data . The (R)-enantiomer hydrochloride (CAS 1253790‑80‑5) is available at ≥97 % purity . This is in contrast to many chiral amine building blocks where only a single enantiomer or lower‑purity material is commercially accessible.

enantiomeric purity chiral resolution optical rotation

Pharmaceutical Impurity Relevance: The 4-Chloro-3-fluorophenyl Moiety is a Core Structural Element in Afatinib Impurity Reference Standards

The 4‑chloro‑3‑fluorophenyl fragment is a key structural component in at least two fully characterized Afatinib impurity reference standards: Afatinib Impurity 3 (N-(4-chloro-3-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine) [1] and Afatinib Impurity 41 (N-(4-chloro-3-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine) [2]. These impurities are used in regulatory compliance testing for the FDA‑approved NSCLC drug Afatinib.

pharmaceutical impurity reference standard Afatinib quality control

Recommended Research and Industrial Application Scenarios for 1-(4-Chloro-3-fluorophenyl)ethanamine Based on Verified Differentiation Evidence


Lead Optimization of CNS‑Penetrant Drug Candidates Leveraging the Compound’s Intermediate Lipophilicity and Reduced Basicity

Because the compound’s LogP (2.26) and pKa (8.50) are both intermediate relative to mono‑halogenated analogs , it is a suitable scaffold for CNS‑targeted lead optimization where balancing passive permeability with aqueous solubility is critical. The lower basicity can also reduce hERG‑related off‑target effects that are often associated with highly basic amine centers .

Afatinib Generic Development and Impurity Profiling Requiring the 4‑Chloro‑3‑fluorophenyl Motif

Laboratories developing generic Afatinib formulations or conducting ANDA‑driven impurity profiling must use building blocks that contain the precise 4‑chloro‑3‑fluorophenyl substitution pattern, as this motif is present in multiple Afatinib impurity reference standards . Procurement of 1-(4‑chloro‑3‑fluorophenyl)ethanamine as a starting material for impurity synthesis ensures structural fidelity and regulatory compliance .

Stereospecific Synthetic Pathways Requiring Both Enantiomeric Forms of a Chiral α‑Methylbenzylamine Building Block

The commercial availability of both the (R)- and (S)-enantiomers at ≥97 % purity with documented QC data supports chiral‑switch strategies, diastereoselective synthesis, and patent‑driven route scouting. This dual availability eliminates the need for costly and time‑consuming in‑house chiral resolution, reducing timelines from early discovery through process scale‑up .

Salt‑Form and Formulation Screening Programs Exploiting the Compound’s Distinct pKa Value

The pKa of 8.50, which is uniquely lower than all mono‑halogenated analogs , influences salt‑formation stoichiometry and pH‑dependent solubility. This property can be exploited in salt‑form screening to identify crystalline salts with improved stability, bioavailability, or manufacturability relative to salts derived from more basic mono‑substituted phenethylamines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Chloro-3-fluorophenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.